4-(3,4-dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
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Overview
Description
4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multi-step reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)
- 4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)
- 4-(2,3,5-Trichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)
Uniqueness
4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is unique due to its specific structural features, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C19H10Cl2O4 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione |
InChI |
InChI=1S/C19H10Cl2O4/c20-13-6-5-9(7-14(13)21)12-8-15(22)25-19-16(12)17(23)10-3-1-2-4-11(10)18(19)24/h1-7,12H,8H2 |
InChI Key |
ANHGBJIYAICRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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